

An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-2-methoxybenzyl alcohol

Cat. No.: B172775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-methoxybenzyl alcohol, a phenolic compound, is a versatile organic molecule with demonstrated potential in pharmaceutical and cosmetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities. The information is curated to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

4-Hydroxy-2-methoxybenzyl alcohol, with the CAS number 119138-29-3, is an aromatic alcohol featuring both hydroxyl and methoxy functional groups.^[1] These groups contribute to its chemical reactivity and potential for hydrogen bonding, influencing its solubility and biological interactions. The compound is recognized for its antioxidant properties, making it a candidate for applications aimed at enhancing stability and shelf life in various formulations.^[2]

Quantitative Data Summary

A compilation of the known quantitative data for **4-Hydroxy-2-methoxybenzyl alcohol** is presented in Table 1. It is important to note that while some experimental data is available,

many of the listed properties are computed estimates due to the limited specific research on this particular isomer.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ O ₃	[1]
Molecular Weight	154.16 g/mol	[1]
CAS Number	119138-29-3	[1]
IUPAC Name	4-(hydroxymethyl)-3-methoxyphenol	[1]
Melting Point	124-131 °C	Vendor Data
Boiling Point	(Predicted)	
Density	(Predicted)	
pKa	(Predicted)	
LogP	0.7	[1]
Appearance	Tan to pale pink powder	Vendor Data

Table 1: Physicochemical Properties of **4-Hydroxy-2-methoxybenzyl alcohol**

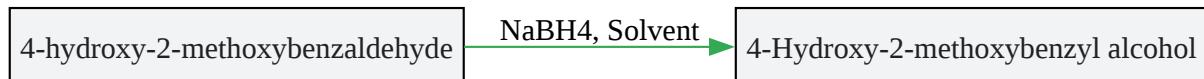
Spectroscopic Data

Detailed experimental spectroscopic data for **4-Hydroxy-2-methoxybenzyl alcohol** is not readily available in public databases. The following are predicted spectral characteristics based on its structure and data from isomeric and related compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the methoxy protons, and the hydroxyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the hydroxyl and methoxy substituents.
- **¹³C NMR:** The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.

- Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching (a broad peak around $3550\text{-}3200\text{ cm}^{-1}$), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring (around $1600\text{-}1450\text{ cm}^{-1}$), and C-O stretching for the alcohol and ether functionalities.^[3]
- Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M^+) at m/z 154. Common fragmentation patterns for benzyl alcohols include the loss of water ($M-18$), and alpha-cleavage leading to characteristic fragment ions.^{[4][5]}

Solubility


4-Hydroxy-2-methoxybenzyl alcohol is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is predicted to be limited due to the presence of the aromatic ring, though the hydroxyl group will contribute to some water solubility.

Experimental Protocols

Synthesis of 4-Hydroxy-2-methoxybenzyl alcohol

A common and effective method for the synthesis of **4-Hydroxy-2-methoxybenzyl alcohol** is the reduction of its corresponding aldehyde, 4-hydroxy-2-methoxybenzaldehyde.

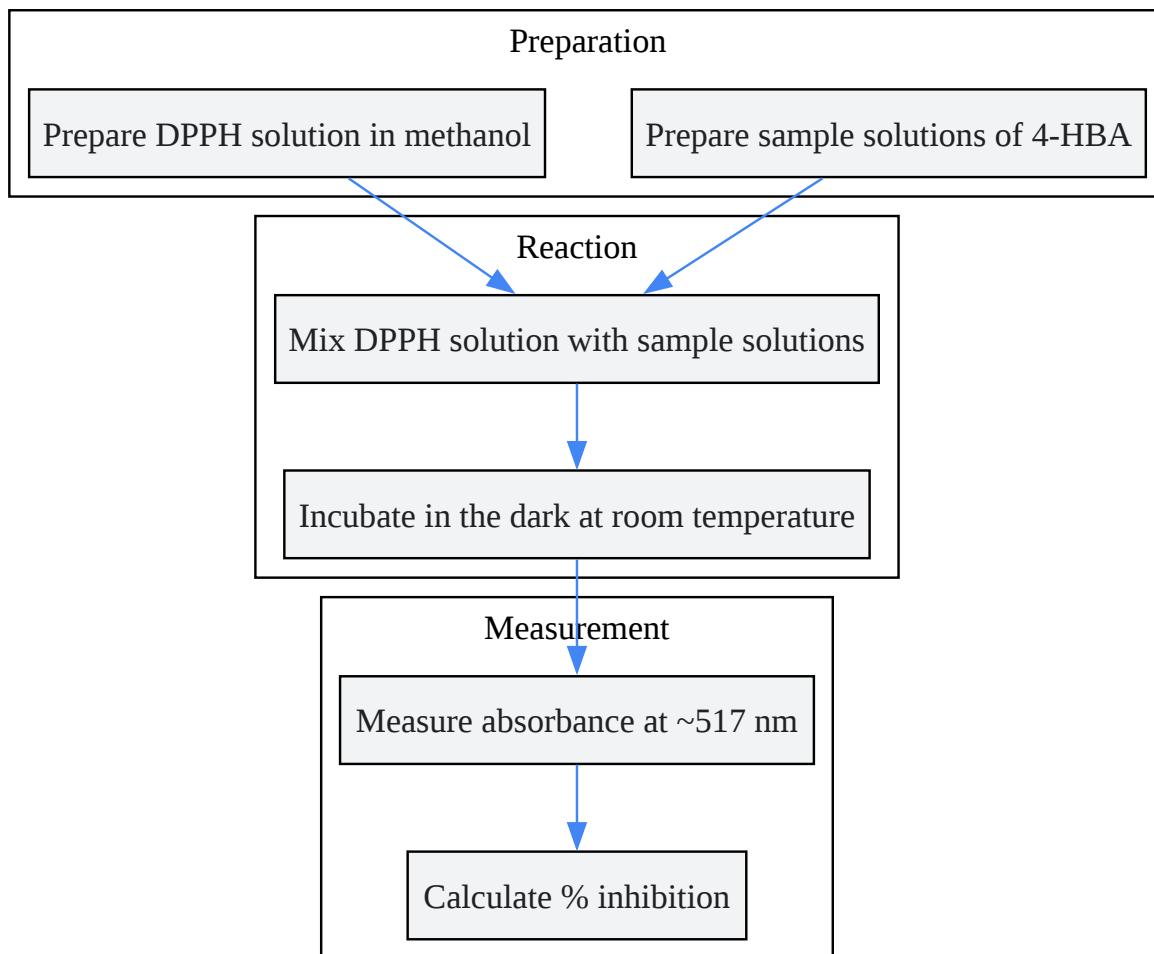
Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Synthesis of **4-Hydroxy-2-methoxybenzyl alcohol**.

Protocol: Reduction of 4-hydroxy-2-methoxybenzaldehyde with Sodium Borohydride (NaBH_4)

- Dissolution: Dissolve 4-hydroxy-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.


- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the cooled solution while stirring.[6]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture again to 0 °C and cautiously add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
- Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
- Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **4-Hydroxy-2-methoxybenzyl alcohol**.

Antioxidant Activity Assays

The antioxidant potential of **4-Hydroxy-2-methoxybenzyl alcohol** can be evaluated using various in vitro assays.[7]

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

[Click to download full resolution via product page](#)

Figure 2: Workflow for DPPH Radical Scavenging Assay.

Protocol:

- Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
- Sample Preparation: Prepare a series of dilutions of **4-Hydroxy-2-methoxybenzyl alcohol** in methanol.
- Reaction: In a 96-well plate, mix the DPPH solution with the sample solutions. A control containing only DPPH and methanol should also be prepared.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

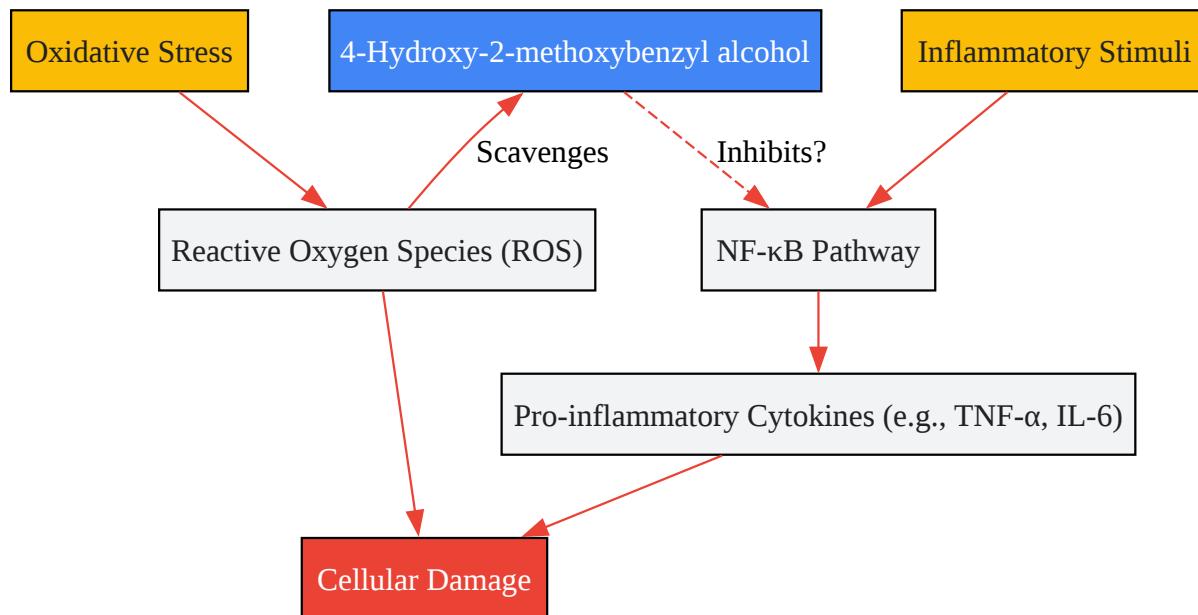
2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS^{•+}).

Protocol:

- Generation of ABTS^{•+}: Prepare the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
- Working Solution: Dilute the ABTS^{•+} solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Reaction: Add aliquots of the **4-Hydroxy-2-methoxybenzyl alcohol** sample solutions to the ABTS^{•+} working solution.
- Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
- Measurement: Measure the absorbance at 734 nm.
- Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Biological Activity and Signaling Pathways


While specific signaling pathways involving **4-Hydroxy-2-methoxybenzyl alcohol** have not been extensively studied, its structural similarity to other phenolic compounds with known biological activities suggests potential mechanisms of action.

Antioxidant and Anti-inflammatory Properties

4-Hydroxy-2-methoxybenzyl alcohol is reported to possess antioxidant and anti-inflammatory properties.^[2] These effects are likely mediated through its ability to scavenge free radicals and modulate inflammatory signaling pathways. For instance, the related compound 4-hydroxybenzyl alcohol has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.^[8]

Potential Signaling Pathway Involvement

A study on the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol demonstrated that it inhibits adipogenesis by regulating diverse signaling pathways, including the PI3K/Akt and MAPK pathways. It is plausible that **4-Hydroxy-2-methoxybenzyl alcohol** may also interact with these or similar pathways to exert its biological effects. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by **4-Hydroxy-2-methoxybenzyl alcohol**.

[Click to download full resolution via product page](#)

Figure 3: Postulated Mechanism of Action for **4-Hydroxy-2-methoxybenzyl alcohol**.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Hydroxy-2-methoxybenzyl alcohol** is classified as harmful if swallowed and causes serious eye irritation.^[9] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

4-Hydroxy-2-methoxybenzyl alcohol is a phenolic compound with significant potential for applications in the pharmaceutical and cosmetic industries, primarily due to its antioxidant and anti-inflammatory properties. This guide has provided a summary of its chemical properties, detailed protocols for its synthesis and for the evaluation of its antioxidant activity, and an overview of its potential biological mechanisms. Further research is warranted to fully elucidate its spectroscopic characteristics, solubility profile, and the specific signaling pathways through which it exerts its biological effects. This will enable a more complete understanding of its therapeutic and commercial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. 4-Methoxybenzyl alcohol(105-13-5) 13C NMR [m.chemicalbook.com]

- 8. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-2-methoxybenzyl alcohol | C8H10O3 | CID 3759783 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-2-methoxybenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172775#4-hydroxy-2-methoxybenzyl-alcohol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com